molecular formula C37H24N2O7 B14232447 Benzoic acid, 3,3'-carbonylbis[6-[(1-naphthalenylcarbonyl)amino]- CAS No. 755040-95-0

Benzoic acid, 3,3'-carbonylbis[6-[(1-naphthalenylcarbonyl)amino]-

Cat. No.: B14232447
CAS No.: 755040-95-0
M. Wt: 608.6 g/mol
InChI Key: BKDUCWKFFJGDAC-UHFFFAOYSA-N
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Description

5,5’-Carbonylbis(2-(1-naphthamido)benzoic acid) is a complex organic compound known for its unique structure and diverse applications. This compound features a carbonyl group flanked by two naphthamido-benzoic acid moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Carbonylbis(2-(1-naphthamido)benzoic acid) typically involves the reaction of naphthalene derivatives with benzoic acid under specific conditions. One common method includes the use of sodium hydroxide and ethanol as solvents, followed by heating under reflux conditions . The reaction mixture is then cooled, and the product is purified through recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality 5,5’-Carbonylbis(2-(1-naphthamido)benzoic acid).

Chemical Reactions Analysis

Types of Reactions

5,5’-Carbonylbis(2-(1-naphthamido)benzoic acid) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in the presence of a catalyst or nitric acid (HNO3) under controlled temperatures.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines, depending on the specific reaction conditions.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

5,5’-Carbonylbis(2-(1-naphthamido)benzoic acid) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5’-Carbonylbis(2-(1-naphthamido)benzoic acid) involves its interaction with specific molecular targets and pathways. The compound’s carbonyl and naphthamido groups play a crucial role in its reactivity and biological activity. For instance, the carbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-Carbonylbis(2-(1-naphthamido)benzoic acid) stands out due to its unique combination of naphthamido and benzoic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

755040-95-0

Molecular Formula

C37H24N2O7

Molecular Weight

608.6 g/mol

IUPAC Name

5-[3-carboxy-4-(naphthalene-1-carbonylamino)benzoyl]-2-(naphthalene-1-carbonylamino)benzoic acid

InChI

InChI=1S/C37H24N2O7/c40-33(23-15-17-31(29(19-23)36(43)44)38-34(41)27-13-5-9-21-7-1-3-11-25(21)27)24-16-18-32(30(20-24)37(45)46)39-35(42)28-14-6-10-22-8-2-4-12-26(22)28/h1-20H,(H,38,41)(H,39,42)(H,43,44)(H,45,46)

InChI Key

BKDUCWKFFJGDAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=C(C=C3)C(=O)C4=CC(=C(C=C4)NC(=O)C5=CC=CC6=CC=CC=C65)C(=O)O)C(=O)O

Origin of Product

United States

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